2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide
Overview
Description
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is a complex organic compound that features a unique structure combining an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound contains a benzimidazole moiety , which is a common structural component in many pharmaceutical drugs and is known to interact with a variety of biological targets.
Mode of Action
The presence of a 2-methoxyphenyl group could potentially disrupt the ability of the compound to form columns of π-stacked molecules typically observed in organic radicals with extended π-conjugated aromatic frameworks . This could influence its interaction with its targets and any resulting changes.
Biochemical Pathways
Compounds containing benzimidazole moieties are known to interact with a variety of biochemical pathways
Pharmacokinetics
The presence of a methoxy group could potentially influence its pharmacokinetic properties, including its bioavailability .
Result of Action
Compounds containing benzimidazole moieties are known to have a variety of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and formaldehyde.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a Friedel-Crafts alkylation reaction using 2-methoxybenzyl chloride and anhydrous aluminum chloride as a catalyst.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the imidazole derivative with thiourea in the presence of a base such as sodium hydroxide.
Acetamide Formation: The final step involves the acylation of the sulfanyl-imidazole intermediate with 3-methylphenylacetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can target the imidazole ring or the methoxyphenyl group, potentially leading to the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the methoxy group, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives and demethylated phenyl groups.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial agent due to its imidazole core, which is known for its biological activity.
Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study enzyme interactions and protein binding due to its complex structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- **2-(4-Benzoylphenoxy)-1-[2-(1-methyl-1H-indol-3-yl)methyl]-1H-benzo[d]imidazol-1-yl]ethanone
- **2-Methoxyphenyl isocyanate
- **4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Uniqueness
2-({1-[(2-methoxyphenyl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide is unique due to its combination of an imidazole ring, a methoxyphenyl group, and a sulfanyl-acetamide linkage. This combination imparts distinct chemical properties and biological activities that are not commonly found in other compounds.
Properties
IUPAC Name |
2-[1-[(2-methoxyphenyl)methyl]imidazol-2-yl]sulfanyl-N-(3-methylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2S/c1-15-6-5-8-17(12-15)22-19(24)14-26-20-21-10-11-23(20)13-16-7-3-4-9-18(16)25-2/h3-12H,13-14H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYIYKNFEDBJQW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NC=CN2CC3=CC=CC=C3OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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